molecular formula C15H15N3O4S B2584961 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946256-89-9

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2584961
CAS No.: 946256-89-9
M. Wt: 333.36
InChI Key: FPKOFLCVPUJKFI-FOCLMDBBSA-N
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Description

The compound (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a heterocyclic carboxamide featuring a benzo[d]thiazole core fused with a substituted isoxazole moiety. Key structural attributes include:

  • Benzo[d]thiazole scaffold: A bicyclic system with sulfur and nitrogen atoms, substituted at positions 5 and 6 with methoxy groups and at position 3 with a methyl group.
  • Isoxazole carboxamide: A 3-methylisoxazole ring linked via a carboxamide group to the thiazole nitrogen.
  • Stereochemistry: The (E)-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene system.

The compound’s synthesis likely involves condensation reactions between a functionalized benzo[d]thiazole precursor and an isoxazole carboxylic acid derivative.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-5-12(22-17-8)14(19)16-15-18(2)9-6-10(20-3)11(21-4)7-13(9)23-15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKOFLCVPUJKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes thiazole and isoxazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure

The molecular formula of (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is C₁₅H₁₄N₂O₃S. Its structure can be described as follows:

ComponentDescription
Thiazole Ring Contributes to biological activity through electron-withdrawing properties.
Isoxazole Ring Known for its role in various pharmacological activities.
Methoxy Groups Enhance solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide. For instance, derivatives of thiazole have shown significant activity against various pathogenic bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Activity : The compound exhibited selective antifungal activity against Candida species and other Gram-positive bacteria .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Similar thiazole-based compounds have been reported to inhibit key inflammatory pathways:

  • Mechanism of Action : These compounds may act as dual inhibitors of 5-lipoxygenase and cyclooxygenase enzymes, which are critical in the inflammatory response .
  • Case Study : In rat models, specific derivatives demonstrated oral activity in reducing edema associated with inflammation .

Cytotoxicity

Cytotoxicity studies using the MTT assay on HaCat and Balb/c 3T3 cells indicated promising results for certain derivatives:

  • Cell Viability : Compounds were evaluated for their ability to inhibit cell proliferation, with some showing significant cytotoxic effects .
  • Structure-Activity Relationship : The presence of methoxy groups and the thiazole core were crucial for enhancing cytotoxicity against cancer cell lines .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide with biological targets:

Target ProteinBinding Energy (kcal/mol)Interaction Type
DNA Gyrase-9.8Hydrogen Bonds
MurD-10.1Pi-Pi Stacking

These interactions suggest a strong affinity for bacterial enzymes, supporting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocyclic carboxamides and thiazole derivatives, focusing on molecular features, synthetic routes, and physicochemical properties.

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Core Key Substituents Molecular Weight (g/mol) Key Spectroscopic Data
Target Compound Benzo[d]thiazol-2(3H)-ylidene 5,6-dimethoxy, 3-methyl; 3-methylisoxazole-5-carboxamide ~430 (estimated) Not explicitly provided in evidence.
Compound 30b Benzo[d]thiazol-2(3H)-ylidene 4-carbamoyl-6-nitro, tert-butyldimethylsilyl ether; oxazole-5-carboxamide 430.15 (calcd) ESI-MS: 430.25 (M+H)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazol-2-ylidene Phenyl, benzamide, isoxazole 348.39 MS: m/z 348 (M+); IR: 1606 cm⁻¹ (C=O)
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole 5-methylthiophene, diethylaminophenyl Not provided NMR-confirmed structure
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) Thiazol-2(3H)-ylidene Phenyl, ethyl, benzamide ~307 (estimated) GC–MS: m/z 307 (M+); NMR: δ 7.36–7.72 (Ar-H)
N-(5-Isopropyl-3-methyl-4-trifluoromethyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide (17i) Thiazol-2(3H)-ylidene Trifluoromethyl, isopropyl, nitrobenzenesulfonamide Not provided FAB-MS: m/z 436 (M+H); ¹H NMR: δ 2.49 (CH3)

Key Comparative Insights

Core Heterocycle Diversity: The target compound’s benzo[d]thiazole core distinguishes it from thiadiazole (Compound 6) and simple thiazole derivatives (7a, 17i). The benzo[d]thiazole system enhances aromaticity and may influence π-π stacking interactions in biological systems .

Functional Group Variations :

  • Carboxamide vs. Sulfonamide : The target’s carboxamide group contrasts with sulfonamide-containing analogs (e.g., 17i), which are more electronegative and may exhibit different hydrogen-bonding capabilities .
  • Methoxy and Methyl Substituents : The 5,6-dimethoxy and 3-methyl groups on the benzo[d]thiazole core are unique to the target compound. These substituents likely enhance lipophilicity compared to phenyl or trifluoromethyl groups in analogs .

Synthetic Methodologies: Compound 30b employs cyanogen bromide for nitrile functionalization, a step absent in the target compound’s hypothetical synthesis. Thiophene-containing isoxazole derivatives () utilize oxime cyclization, whereas the target compound’s synthesis may rely on direct coupling of preformed heterocycles .

Spectroscopic Distinctions :

  • The absence of nitro groups (cf. Compound 30b) in the target compound simplifies its NMR spectrum, avoiding deshielding effects observed in nitro-substituted analogs .
  • IR spectra of carboxamide-containing compounds (e.g., Compound 6) show characteristic C=O stretches near 1600–1700 cm⁻¹, consistent with the target’s expected profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves condensation of a substituted benzo[d]thiazole precursor with an isoxazole-carboxamide derivative. For example:

Prepare the benzothiazole intermediate via cyclization of 5,6-dimethoxy-3-methyl-2-aminothiophenol with a carbonyl source (e.g., trifluoroacetic acid).

React the intermediate with 3-methylisoxazole-5-carboxylic acid chloride under anhydrous conditions (DMF, 0–5°C) to form the imine linkage.

  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (E)-isomer. Monitor reaction progress via TLC and confirm stereochemistry via NOESY NMR .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR to confirm the imine (C=N) bond (δ 160–165 ppm in ¹³C) and methoxy groups (δ 3.8–4.0 ppm in ¹H).
  • IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=N (1590–1620 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~386).
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, if crystallizable .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Approach :

  • Antimicrobial : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC₅₀).
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells to assess selectivity.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols).
  • Note : Compare results with structurally related compounds (e.g., benzothiazole-isoxazole hybrids) to identify activity trends .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate stereochemical ambiguity during synthesis?

  • Challenges : The (E)-isomer may coexist with the (Z)-form due to imine tautomerism.
  • Solutions :

  • Use bulky bases (e.g., DBU) to favor the (E)-configuration via steric hindrance.
  • Employ low-temperature kinetics (e.g., −20°C in THF) to trap the thermodynamically preferred isomer.
  • Validate via 2D NMR (NOESY) or XRD .

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) impact biological activity?

  • Case Study :

SubstituentPositionActivity Trend (vs. Parent Compound)
–OCH₃5,6↑ Antifungal (C. albicans IC₅₀: 8 μM)
–CH₃3↓ Solubility, ↑ cytotoxicity (HeLa IC₅₀: 12 μM)
  • Method : Synthesize analogs via Suzuki coupling or nucleophilic substitution. Test in parallel assays to establish SAR .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-isoxazole hybrids?

  • Root Causes : Variability in assay conditions (e.g., serum concentration, incubation time) or impurities in test compounds.
  • Resolution :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Re-synthesize disputed compounds with ≥95% purity (HPLC-validated).
  • Use orthogonal assays (e.g., live-cell imaging vs. MTT for cytotoxicity) .

Q. What computational methods are recommended to predict binding modes with biological targets?

  • Workflow :

Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR).

MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

QSAR : CoMFA/CoMSIA to correlate electronic parameters (HOMO/LUMO) with activity.

  • Validation : Cross-check with mutagenesis data or crystallographic structures (e.g., PDB 4HJO) .

Q. How can metabolic stability be improved without compromising potency?

  • Approach :

  • Introduce electron-withdrawing groups (e.g., –CF₃ at the benzothiazole 4-position) to block CYP450 oxidation.
  • Replace labile groups (e.g., methoxy → trifluoromethoxy).
  • Assays : Microsomal stability tests (human liver microsomes, LC-MS quantification) .

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